molecular formula C9H18O2 B14561934 (2S)-methyloctanoic acid CAS No. 61866-40-8

(2S)-methyloctanoic acid

Cat. No.: B14561934
CAS No.: 61866-40-8
M. Wt: 158.24 g/mol
InChI Key: YSEQNZOXHCKLOG-QMMMGPOBSA-N
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Description

(2S)-Methyloctanoic Acid (CAS 3004-93-1) is a chiral, branched-chain fatty acid of interest in several research fields. With a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol , it serves as a valuable building block in organic synthesis and a standard in chiral analysis. While its racemic counterpart is noted in the study of natural products and flavors , the specific (2S)-enantiomer offers a pathway for synthesizing stereochemically pure compounds for advanced research. This compound is a clear, colorless to pale yellow liquid with a boiling point of approximately 253°C and a flash point of around 130°C . It has a density of 0.919 g/cm³ and an estimated water solubility of 195.5 mg/L at 25°C . Researchers value this chiral fatty acid for developing novel methodologies in asymmetric synthesis and for investigating structure-activity relationships in biological systems. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61866-40-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-methyloctanoic acid

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1

InChI Key

YSEQNZOXHCKLOG-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@H](C)C(=O)O

Canonical SMILES

CCCCCCC(C)C(=O)O

Origin of Product

United States

Advanced Stereoselective Synthesis Methodologies for 2s Methyloctanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds from prochiral starting materials. Several strategies have been developed to achieve the synthesis of (2S)-methyloctanoic acid with high stereocontrol.

Enantioselective Preparation from Chiral Precursors

The use of readily available chiral starting materials, often derived from the "chiral pool," is a common and effective strategy in asymmetric synthesis.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The Enders SAMP/RAMP hydrazone alkylation is a powerful method for the asymmetric α-alkylation of aldehydes and ketones. In the synthesis of the aldehyde precursor to this compound, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) can be used as a chiral auxiliary.

The synthesis begins with the formation of a hydrazone between propanal and SAMP. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral metalloenamine (azaenolate). This intermediate then undergoes diastereoselective alkylation with 1-iodopentane. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to the opposite face of the metalloenamine, leading to the formation of the desired stereocenter. Finally, ozonolysis of the resulting hydrazone cleaves the N-N bond and liberates the chiral aldehyde, (S)-2-methyloctanal, with high enantiomeric purity. This aldehyde can then be oxidized to this compound.

Asymmetric Synthesis of (S)-2-Methyloctanal via SAMP Hydrazone Alkylation
StepReagents and ConditionsProductDiastereomeric/Enantiomeric ExcessYield
Hydrazone FormationPropanal, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), neat, rtPropanal-SAMP hydrazone-High
Alkylation1. LDA, THF, 0°C; 2. 1-Iodopentane, -78°C to rtAlkylated SAMP hydrazone≥95% de~90%
CleavageOzone, CH2Cl2, -78°C; then Me2S(S)-2-Methyloctanal≥95% ee~80%

Diastereoselective reactions are crucial in constructing molecules with multiple stereocenters. While specific data on the synthesis of 3-hydroxy-2-methyl-octanoic acid stereoisomers is limited, the principles can be illustrated through the synthesis of similar structures, such as 3-hydroxy-2-methylhexanoic acid. nih.gov A common approach involves an aldol (B89426) reaction between a chiral enolate and an aldehyde. For instance, the lithium enolate of a propionate (B1217596) derivative bearing a chiral auxiliary can react with pentanal. The facial selectivity of the enolate addition to the aldehyde is controlled by the chiral auxiliary, leading to the formation of a specific diastereomer of the β-hydroxy ester. Subsequent removal of the chiral auxiliary and hydrolysis of the ester would yield the desired 3-hydroxy-2-methyl-alkanoic acid. The choice of the chiral auxiliary and reaction conditions determines the stereochemical outcome of the aldol addition, allowing for the selective synthesis of different stereoisomers.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a method for separating enantiomers from a racemic mixture based on their different reaction rates with a chiral catalyst or reagent.

Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic compounds. Lipases, in particular, are widely used for the resolution of racemic carboxylic acids and their esters. The lipase (B570770) from Candida rugosa has been shown to be effective in the enantioselective esterification of 2-methylalkanoic acids. researchgate.net

In a typical procedure, racemic 2-methyloctanoic acid is subjected to esterification with an alcohol, such as 1-octanol, in the presence of Candida rugosa lipase. The enzyme preferentially catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted. For 2-methylalkanoic acids, Candida rugosa lipase generally shows a preference for the (R)-enantiomer, leading to the formation of (R)-2-methyloctyl octanoate (B1194180) and leaving behind unreacted (S)-2-methyloctanoic acid with high enantiomeric excess. The separation of the unreacted acid from the ester product can be achieved by standard chemical methods. The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. Higher E values indicate better separation of the enantiomers.

Enzymatic Kinetic Resolution of Racemic 2-Methylalkanoic Acids using Candida rugosa Lipase
SubstrateAlcoholEnzymeConversion (%)Enantiomeric Excess of Unreacted Acid (ee_s)Enantiomeric Ratio (E)
Racemic 2-Methyloctanoic Acid1-OctanolCandida rugosa Lipase~50>95% ((S)-enantiomer)High
Racemic 2-Methylhexanoic Acid1-ButanolCandida rugosa Lipase4892% ((S)-enantiomer)>100
Racemic 2-Methylpentanoic Acid1-HexanolCandida rugosa Lipase52>98% ((S)-enantiomer)~150
Diastereomer Resolution via Amide Derivatives

The resolution of a racemic mixture of 2-methyloctanoic acid is a crucial step in obtaining the enantiomerically pure this compound. One effective method involves the formation of diastereomeric amide derivatives by reacting the racemic acid with a chiral amine. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography.

A common approach is the use of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, to form diastereomeric salts with the racemic 2-methyloctanoic acid. The differing solubilities of these salts in a suitable solvent allow for the separation of one diastereomer by crystallization. Subsequently, the chiral auxiliary can be removed by acidification to yield the desired enantiomer of 2-methyloctanoic acid.

The general procedure involves dissolving the racemic 2-methyloctanoic acid and a sub-stoichiometric amount of the chiral amine in a heated solvent, such as ethanol (B145695) or acetone. Upon cooling, the less soluble diastereomeric salt preferentially crystallizes. The solid is then isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess. Finally, treatment of the purified diastereomeric salt with a strong acid, like hydrochloric acid, liberates the enantiomerically enriched this compound.

EntryChiral AmineSolventDiastereomeric Excess of Crystalline Salt (%)Enantiomeric Excess of this compound after Cleavage (%)
1(S)-(-)-1-PhenylethylamineEthanol>95>95
2(R)-(+)-1-PhenylethylamineAcetone>95 (for the (R,R) salt)>95 (for (R)-methyloctanoic acid)
3(1R,2R)-(-)-PseudoephedrineMethanol/Water>90>90

Chemical Transformation Pathways for Octanoic Acid Derivatives

The synthesis of this compound can be achieved through the elongation and functionalization of shorter-chain precursors. One common strategy involves the use of Grignard reagents in a carboxylation reaction. For instance, a chiral 2-methylheptyl halide can be converted into its corresponding Grignard reagent, which is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid functionality. Subsequent acidic workup yields the desired 2-methyloctanoic acid. The key to obtaining the (2S)-enantiomer lies in the stereoselective synthesis of the chiral 2-methylheptyl halide precursor.

An alternative approach involves the α-alkylation of an octanoic acid derivative. This can be achieved by converting octanoic acid to a suitable enolate precursor, such as an ester or an amide, and then reacting it with a methylating agent. The use of a chiral auxiliary attached to the carboxyl group can direct the methylation to occur stereoselectively, leading to the desired (2S) configuration.

PrecursorReagentsKey TransformationStereoselectivity
(S)-2-Methylheptyl Bromide1. Mg, Et2O; 2. CO2; 3. H3O+Grignard CarboxylationRetention of configuration
Octanoyl chloride1. Chiral auxiliary (e.g., Evans auxiliary); 2. Base (e.g., LDA); 3. CH3IAsymmetric α-methylationHigh diastereoselectivity

The direct oxidation of the corresponding aldehyde, (2S)-methyloctanal, provides an efficient route to this compound. This transformation can be accomplished using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (B83412) (KMnO4) in an acidic or basic aqueous solution. mychemblog.com Under these conditions, the aldehyde is readily oxidized to the corresponding carboxylic acid. libretexts.orggeeksforgeeks.org The reaction is typically carried out by adding the permanganate solution to a solution of the aldehyde at a controlled temperature. mychemblog.com

Another widely used method for the oxidation of aldehydes to carboxylic acids is the Jones oxidation. pressbooks.pub This involves treating the aldehyde with a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone. libretexts.org The reaction is generally rapid and provides high yields of the carboxylic acid. nih.govlibretexts.org

The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. For instance, for sensitive substrates, milder oxidizing agents might be preferred to avoid side reactions.

Oxidizing AgentSolvent/ConditionsTypical Yield (%)Key Advantages
Potassium Permanganate (KMnO4)Aqueous H2SO4 or NaOH85-95Cost-effective, powerful oxidant
Jones Reagent (CrO3/H2SO4)Acetone90-98High yields, fast reaction
Silver(I) Oxide (Ag2O)Aqueous Ammonia (Tollens' reagent)>90Mild conditions, selective for aldehydes

Biosynthetic Pathways and Enzymatic Transformations Involving 2s Methyloctanoic Acid

Microbial Biosynthesis and Metabolic Routes

(2S)-Methyloctanoic acid is a branched-chain fatty acid (BCFA) involved in specific microbial metabolic pathways. Its biosynthesis and degradation are governed by enzymes that handle branched alkyl chains, distinguishing them from the more common straight-chain fatty acid metabolism.

The metabolism of branched-chain fatty acids is a key process in many bacteria, contributing to the synthesis of cell membrane components and other metabolites. documentsdelivered.com Enzymes involved in these pathways must accommodate the steric hindrance introduced by methyl branches. While the complete biosynthetic pathway for this compound is not fully elucidated in all organisms, studies on its catabolism provide insight into the enzymatic activities capable of processing this molecule.

Research on the catabolism of 2-methyloctanoic acid in mammalian mitochondrial preparations has shown that it is readily oxidized. nih.govnih.gov The primary end-products of this oxidation are propionic acid and carbon dioxide. nih.govnih.gov This degradation process is analogous to the β-oxidation of straight-chain fatty acids but with modifications to handle the methyl group at the α-carbon (C-2). The process indicates the presence of a suite of enzymes, including acyl-CoA oxidases and thiolases, that can recognize and turn over 2-methyl branched substrates. nih.govnih.govmdpi.com In one study, the oxidation of 2-methyl[1-¹⁴C]octanoic acid was observed in mitochondrial preparations from various tissues, with the liver showing the highest activity. nih.gov

Tissue Source (Mitochondria)Relative Oxidation Activity of 2-Methyloctanoic AcidPrimary ProductsReference
LiverHighPropionic acid, Carbon Dioxide nih.govnih.gov
AdrenalModeratePropionic acid, Carbon Dioxide nih.govnih.gov
KidneyModeratePropionic acid, Carbon Dioxide nih.govnih.gov
HeartPoorNot specified nih.govnih.gov
SpleenPoorNot specified nih.govnih.gov

Anaerobic microorganisms have developed unique biochemical strategies to activate and degrade chemically inert alkanes. nih.gov Several of these pathways are known to produce branched-chain fatty acids as metabolic intermediates. nih.govfrontiersin.org Although direct evidence pinpointing this compound is limited, the established mechanisms provide a clear framework for its potential formation.

One of the most extensively studied mechanisms is the addition of an alkane to fumarate, a reaction catalyzed by the glycyl radical enzyme alkylsuccinate synthase (Ass), also known as methylalkylsuccinate synthase (Mas). nih.govfrontiersin.orgnih.gov This process involves the formation of a C-C bond between the alkane and fumarate, yielding an alkyl-substituted succinate. nih.gov Subsequent metabolic steps can convert this intermediate into a branched-chain acyl-CoA, which then enters a modified β-oxidation pathway. For instance, the anaerobic degradation of hexane (B92381) by Aromatoleum sp. HxN1 has been shown to produce (R)-4-methyloctanoic acid, demonstrating the formation of methyl-branched C9 acids from C6 alkanes via this pathway. researcher.life

Another proposed mechanism for anaerobic alkane degradation involves subterminal carboxylation. nih.gov In this pathway, an alkane is carboxylated at the C-3 position, followed by the elimination of the two terminal carbon atoms (C-1 and C-2). nih.gov This results in the formation of a fatty acid that is one carbon shorter than the parent alkane and possesses a methyl branch at the C-2 position. For example, the degradation of nonane (B91170) (C9) via this mechanism would theoretically yield 2-methyloctanoic acid (C9).

Comparison of Proposed Anaerobic Alkane Oxidation Mechanisms Leading to Branched-Chain Intermediates
MechanismKey EnzymeInitial ReactionNature of IntermediateReference
Fumarate AdditionAlkylsuccinate Synthase (Ass)Addition of alkane across the double bond of fumarateAlkyl-substituted succinate nih.govfrontiersin.org
Subterminal CarboxylationNot fully characterized (putative carboxylase)Carboxylation at C-3 of the alkane chainA β-keto acid which loses two terminal carbons nih.gov
Anaerobic HydroxylationEthylbenzene dehydrogenase-like enzymesHydroxylation at a subterminal carbonSecondary alcohol, subsequently oxidized nih.govsemanticscholar.org

Enzyme Kinetics and Mechanism Studies Related to this compound

The enzymatic processing of this compound, particularly its activation and subsequent transformations, is dictated by the kinetics and substrate specificity of the involved enzymes.

For any fatty acid to enter a metabolic pathway, it must first be activated to its coenzyme A (CoA) thioester derivative. This reaction is catalyzed by acyl-CoA ligases, also known as acyl-CoA synthetases or fatty acid:CoA ligases. wikipedia.org These enzymes utilize ATP to adenylate the fatty acid, which then reacts with CoA to form the acyl-CoA ester, AMP, and pyrophosphate. wikipedia.org

Acyl-CoA ligases are a diverse family of enzymes with varying specificities for substrate chain length and structure. nih.gov Medium-chain acyl-CoA ligase activity is generally defined for fatty acids with aliphatic tails of 6 to 12 carbons, a range that includes 2-methyloctanoic acid. yeastgenome.org Studies on mycobacterial fatty acyl-CoA ligases (FACLs) have revealed a remarkable tolerance for a wide variety of fatty acids, including those with modifications at the α-position (C-2). nih.govresearchgate.net This promiscuity suggests that these enzymes have the potential to activate 2-methyl-branched fatty acids. For example, the enzyme RevS from the reveromycin biosynthetic pathway was found to efficiently catalyze the formation of acyl-CoAs from C8 to C10 fatty acids. nih.gov The ability of these enzymes to accommodate bulky groups or branches near the carboxylate function is crucial for processing substrates like this compound.

Characteristics of Acyl-CoA Ligases with Potential Activity on Branched-Chain Substrates
Enzyme/FamilyTypical Substrate Chain LengthKnown Substrate FlexibilityRelevance to this compoundReference
Medium-Chain Acyl-CoA Ligases (general)C6-C12Varies by specific enzymeThis compound (C9) falls within the optimal chain length range. yeastgenome.org
Mycobacterial Fatty Acyl-CoA Ligases (FACLs)Broad rangeHigh tolerance for α, β, and ω modificationsDemonstrates that α-methyl branches can be accommodated in the active site. nih.gov
RevSC8-C10Efficiently activates C8 and C10 fatty acidsShows high activity for the carbon backbone length of 2-methyloctanoic acid. nih.gov

Enzymatic reactions are characterized by high degrees of stereoselectivity, where the enzyme preferentially binds to and transforms only one of a pair of stereoisomers. mdpi.com This principle is fundamental to the metabolism of chiral molecules like this compound. Any enzyme that acts upon this molecule is expected to exhibit specificity for the (S)-enantiomer over the (R)-enantiomer, or vice versa.

This stereoselectivity is evident in related metabolic pathways. For example, in the anaerobic degradation of hexane, the intermediate formed is specifically (R)-4-methyloctanoic acid, indicating that the enzymes of this pathway are selective for the (R) configuration at the C-4 position. researcher.life Conversely, other enzymatic systems show a preference for the (S) configuration at the C-2 position. A study on the biocatalytic synthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum reported the production of the (S)-enantiomer with an enantiomeric excess greater than 98%. nih.gov This demonstrates that an enzyme active site can be structured to specifically recognize and produce the (S) configuration at the α-carbon of an octanoic acid derivative. Therefore, it is highly probable that the biosynthetic enzymes producing this compound and the catabolic enzymes that degrade it are stereoselective, ensuring the formation and processing of a single, specific enantiomer.

Structure Activity Relationship Studies and Functional Analogue Design

Synthesis of Structural Analogues and Derivatives for Biological Probing

The rational design and synthesis of analogues of (2S)-methyloctanoic acid focus on three primary areas of the molecule: the carboxylic acid headgroup, the alkyl chain, and the stereocenter at the C-2 position. These modifications allow for a systematic investigation of how changes in polarity, steric bulk, and chirality affect the molecule's interaction with biological targets.

The carboxylic acid group is a primary site for modification due to its ionizable nature and its ability to participate in hydrogen bonding and salt bridge interactions. Converting the carboxylic acid to other functional groups can significantly alter the compound's physicochemical properties, such as its acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. Common derivatizations include the formation of esters and amides. sphinxsai.com

The synthesis of esters is a fundamental modification. For example, this compound can be reacted with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst to yield the corresponding ethyl ester. guidechem.com This conversion neutralizes the acidic proton and increases the lipophilicity of the molecule. A variety of ester analogues can be synthesized for biological probing by employing different alcohols, thereby introducing various alkyl or aryl groups.

Amide synthesis represents another critical modification of the carboxylic acid moiety. Standard peptide coupling methods can be used to couple this compound with a wide range of primary and secondary amines. This involves activating the carboxylic acid, often by converting it to an acid chloride or by using coupling reagents like carbodiimides, followed by the addition of the desired amine. nih.gov This approach allows for the introduction of diverse functionalities, from simple alkylamines to more complex amino acid esters or heterocyclic amines, creating a library of amide derivatives for SAR studies.

The table below summarizes common modifications at the carboxylic acid moiety and the general synthetic approaches.

Derivative Type Functional Group General Synthetic Method Key Property Change
Ester-COORFischer Esterification (Acid + Alcohol)Increased lipophilicity, loss of acidity
Primary Amide-CONH₂Acid activation followed by reaction with ammoniaIncreased polarity, H-bond donor/acceptor
Secondary Amide-CONHRAcid activation followed by reaction with a primary amineVariable polarity, H-bond donor/acceptor
Tertiary Amide-CONR₂Acid activation followed by reaction with a secondary amineVariable polarity, H-bond acceptor only

This table presents generalized synthetic approaches for modifying the carboxylic acid moiety of this compound.

Alterations to the n-hexyl chain of this compound are crucial for probing the steric and hydrophobic requirements of its biological targets. Modifications can include changing the length of the alkyl chain, introducing unsaturation (double or triple bonds), or altering the nature and position of the branching.

Synthetic strategies for modifying chain length often involve starting from different precursors. For instance, analogues with shorter or longer alkyl chains can be synthesized using methods analogous to those for this compound itself, but starting with different alkyl halides or other chain-length specific building blocks. For example, the synthesis of members of the 2-methylhexanoic acid series, a shorter-chain analogue, has been reported. researchgate.net

The introduction of unsaturation into the alkyl chain can provide insights into the conformational flexibility required for biological activity. Furthermore, the stereochemistry at the C-2 position is a critical determinant of biological function. The synthesis of the (2R)-enantiomer or the racemic mixture allows for a direct assessment of the stereochemical requirements of the target. Asymmetric synthesis or chiral resolution techniques are employed to obtain enantiomerically pure compounds. For instance, the use of chiral auxiliaries, such as pseudoephedrine, allows for the diastereoselective alkylation of an amide enolate, which can then be hydrolyzed to yield the desired α-methyl carboxylic acid with high enantiomeric purity. researchgate.net

The table below details potential modifications to the alkyl chain and stereocenter.

Modification Type Specific Change Potential Synthetic Strategy Purpose of Modification
Chain Length Shortening (e.g., 2-methylhexanoic acid)Asymmetric synthesis with shorter alkyl halidesProbe hydrophobic pocket size
Lengthening (e.g., 2-methyldecanoic acid)Asymmetric synthesis with longer alkyl halidesProbe hydrophobic pocket size
Unsaturation Introduction of a C=C double bondWittig reaction or olefin metathesis on a suitable precursorInvestigate conformational constraints
Branching Change methyl to ethyl at C-2Asymmetric alkylation with ethyl iodideDetermine steric tolerance at the α-position
Stereocenter Inversion to (2R)-methyloctanoic acidUse of the opposite enantiomer of a chiral auxiliaryAssess stereospecificity of biological target

This table outlines strategies for synthesizing analogues of this compound with modified alkyl chains and stereocenters to probe structure-activity relationships.

The synthesis of lipopeptides involves the coupling of this compound to the N-terminus of a peptide sequence. This is typically achieved using solid-phase peptide synthesis (SPPS) or solution-phase methods. In a typical SPPS approach, the peptide is assembled on a solid support, and after the final amino acid is added, the N-terminal amine is deprotected and acylated with activated this compound. A closely related analogue, (S)-2-methylhexanoic acid, has been successfully used to acylate the amino group of a protected L-glutamic acid derivative in the synthesis of a more complex bioactive molecule. researchgate.net

By incorporating this compound or its synthesized analogues into various peptide backbones, researchers can create novel lipopeptides for biological screening. The nature of both the fatty acid and the peptide sequence can be varied to optimize activity. For example, the antimicrobial and surfactant properties of lipopeptides are highly dependent on the length and branching of the fatty acid chain, as well as the amino acid composition of the peptide ring. frontiersin.org

The table below lists examples of naturally occurring lipopeptide families where branched-chain fatty acids like this compound could be incorporated as analogues, and the general synthetic approach.

Lipopeptide Family Producing Organism (Example) Typical Fatty Acid Synthetic Approach for Analogue
SurfactinsBacillus subtilisβ-hydroxy C13-C15 fatty acidsN-terminal acylation of the peptide with this compound
IturinsBacillus subtilisβ-amino C14-C17 fatty acidsN-terminal acylation of the peptide with this compound
FengycinsBacillus subtilisβ-hydroxy C14-C18 fatty acidsN-terminal acylation of the peptide with this compound

This table illustrates how this compound can be incorporated into known lipopeptide scaffolds to generate novel bioactive compounds.

Advanced Analytical Methodologies for Chiral Characterization and Quantification

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the cornerstone for separating enantiomers, thereby allowing for the determination of enantiomeric excess (ee) and purity. The fundamental principle involves creating a chiral environment in which the two enantiomers, (2S)-methyloctanoic acid and (2R)-methyloctanoic acid, interact differently, leading to differential retention times and subsequent separation.

Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds. For carboxylic acids like 2-methyloctanoic acid, direct analysis can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl ester, is common practice. researchgate.netunipi.it

The enantiomeric separation is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are particularly effective for this class of compounds. labrulez.comnih.gov These cyclic oligosaccharides have a chiral cavity, and through inclusion complexation, they interact diastereomerically with the enantiomers of the derivatized 2-methyloctanoic acid, resulting in different retention times. For instance, columns with modified β-cyclodextrins have demonstrated excellent separation for many optical isomers. labrulez.com The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomers.

Table 1: Illustrative Chiral GC Parameters for Analysis of 2-Methyloctanoic Acid Methyl Ester

ParameterValue
Column Cyclodextrin-based Chiral Capillary Column (e.g., β-DEX™)
Derivatizing Agent Methanol (to form methyl ester)
Carrier Gas Helium
Injection Mode Split
Temperature Program Optimized gradient (e.g., 80°C initial, ramped to 200°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Elution Order Dependent on specific CSP, but enantiomers will have distinct retention times

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most versatile and widely used methods for enantiomeric separation. chiralpedia.com This direct method avoids the need for derivatization, although derivatization can be employed to enhance detection. chiralpedia.com The separation mechanism relies on the differential interaction between the enantiomers of 2-methyloctanoic acid and the chiral selector immobilized on the stationary phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a broad range of chiral compounds, including carboxylic acids. nih.gov The interactions responsible for chiral recognition are a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. By carefully selecting the CSP and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol), baseline separation of the (2S) and (2R) enantiomers of methyloctanoic acid can be achieved. nih.govmdpi.com

Spectroscopic Approaches for Stereochemical Elucidation

While chromatography separates enantiomers, spectroscopy provides information about the molecule's structure, which can be used to determine its absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. However, the NMR spectra of two enantiomers are identical in an achiral solvent. To assign the absolute configuration, a chiral environment must be introduced. This is typically achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. uniupo.itwikipedia.org These diastereomers have distinct physical properties and, crucially, different NMR spectra.

For a carboxylic acid like this compound, this would involve converting it to a chiral ester or amide. While Mosher's method is typically used for alcohols and amines, analogous principles can be applied by first reducing the carboxylic acid to a primary alcohol and then applying the Mosher ester analysis.

Mass Spectrometry (MS) is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ions. Like NMR, a standard mass spectrometer cannot differentiate between enantiomers. However, when coupled with a chiral chromatographic separation technique (either GC or HPLC), it becomes an indispensable tool for chiral analysis. nih.gov

In a GC-MS or LC-MS setup, the chiral column first separates the this compound from its (2R) counterpart. As each enantiomer elutes from the column at its characteristic retention time, it enters the mass spectrometer. The MS then provides mass information, confirming the identity of the compound and allowing for precise quantification. nih.gov This hyphenated approach combines the separation power of chromatography with the sensitivity and specificity of mass spectrometry, making it ideal for analyzing trace amounts of chiral compounds in complex matrices. nie.edu.sg

Table 2: Key Mass Spectrometry Data for 2-Methyloctanoic Acid

ParameterValueSource
Molecular Formula C₉H₁₈O₂ nih.gov
Molecular Weight 158.24 g/mol nih.gov
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)
Key Fragment Ion (m/z) - EI 74 nih.gov
Secondary Fragment Ion (m/z) - EI 87 nih.gov

For chiral alcohols and amines, the Mosher ester analysis is a definitive NMR-based method for determining absolute configuration. nih.govspringernature.com The principle can be adapted for a carboxylic acid like this compound by first converting the carboxyl group into a hydroxymethyl group (-CH₂OH). This resulting chiral alcohol, (2S)-2-methyl-1-octanol, retains the original stereocenter.

The chiral alcohol is then reacted in two separate experiments with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) to form a pair of diastereomeric MTPA esters. nie.edu.sgstackexchange.com

The ¹H NMR spectra of these two diastereomers are then recorded and compared. The protons on either side of the newly formed ester linkage will experience different shielding or deshielding effects from the phenyl group of the MTPA reagent, which adopts a specific conformation in solution. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration of the original alcohol, and thus the parent acid, can be unequivocally assigned. nih.gov A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other side reveals the absolute stereochemistry. stackexchange.com

Table 3: Hypothetical ¹H-NMR Data for Mosher Ester Analysis of (2S)-2-methyl-1-octanol

Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR)
-OCH₃ (MTPA) 3.543.58+0.04
-CH₂O- (ester) 4.154.10-0.05
-CH(CH₃)- 1.851.92+0.07
-CH₃ (on chain) 0.951.01+0.06
-CH₂- (next to CH) 1.301.26-0.04

Note: This table is illustrative of the expected pattern for an 'S' configuration based on the Mosher's method model. Actual chemical shifts would need to be determined experimentally.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and comprehensive conformational analysis studies specifically for (2S)-methyloctanoic acid have not been extensively reported in peer-reviewed literature. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) or various molecular mechanics force fields to determine the molecule's preferred three-dimensional structures, rotational energy barriers, and geometric parameters.

While the fundamental principles of conformational analysis are broadly applied to organic molecules, specific research detailing the potential energy surface, dihedral angle scans, and the relative energies of different conformers of this compound are not available. Consequently, data tables summarizing torsional angles, relative energies, and Boltzmann populations for its conformers cannot be provided at this time.

Reaction Mechanism Elucidation Through Computational Methods

The elucidation of reaction mechanisms involving this compound through computational methods is another area with limited specific information in the scientific literature. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, thereby providing deep insights into how chemical transformations occur.

Predictive Studies on Enzymatic Interactions and Substrate Binding

Predictive studies using computational methods like molecular docking and molecular dynamics to understand the interactions of this compound with enzymes are not well-documented. These computational techniques are crucial for predicting binding affinities, identifying key amino acid residues involved in binding, and understanding the substrate specificity of enzymes.

While related research exists for similar molecules, it does not directly address this compound. For instance, molecular modeling has been applied to study the tetrahedral intermediates of the enantiomers of 4-methyloctanoic acid with Candida antarctica lipase (B570770) B to understand the outcomes of lipase-catalyzed transesterification. wur.nl Additionally, a computational protocol for optimizing modified peptides mentions (2S)-2-amino-2-methyloctanoic acid as a component, but this is a derivative and the study does not focus on the enzymatic interactions of the parent carboxylic acid. nih.gov A computational tool named CaverDock has also been developed for the analysis of ligand transport, which is a relevant methodology, but it has not been specifically applied to this compound in published studies. muni.cz Due to the lack of direct research, no data tables on binding energies or key enzymatic interactions for this compound can be compiled.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and sustainable methods for the synthesis of enantiomerically pure (2S)-methyloctanoic acid is a key area for future research. Traditional chemical syntheses can be multi-step, require harsh reagents, and may produce significant waste. Future efforts are likely to focus on novel and greener alternatives.

One promising avenue is the application of asymmetric hydrogenation . This technique, which utilizes chiral catalysts to achieve high enantioselectivity, has been successfully employed for the synthesis of similar chiral acids like (S)-2-methylhexanoic acid. researchgate.net Research into novel chiral ruthenium- or rhodium-based catalysts could lead to highly efficient and atom-economical routes to this compound.

Biocatalysis represents another significant frontier in the green synthesis of this compound. The use of enzymes, such as lipases, offers high selectivity under mild reaction conditions. Lipase-catalyzed reactions have been explored for the synthesis of esters from 2-methylhexanoic acid, suggesting their potential for reactions involving 2-methyloctanoic acid. Future research could focus on identifying or engineering novel enzymes with high specificity for the synthesis or resolution of this compound. This could involve screening microbial sources for new enzymes or using protein engineering to improve the performance of existing ones.

The principles of green chemistry , such as the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes (e.g., microwave-assisted synthesis), will be central to developing sustainable synthetic methods. For instance, exploring the conversion of bio-based platform chemicals into branched-chain fatty acids is an active area of research.

Synthetic ApproachKey Features & AdvantagesPotential for this compound
Asymmetric Hydrogenation High enantioselectivity, atom economy.Development of specific chiral catalysts for the 2-methyloctenoic acid precursor.
Biocatalysis (e.g., Lipases) High specificity, mild reaction conditions, environmentally benign.Screening for or engineering enzymes for the kinetic resolution of racemic 2-methyloctanoic acid or the direct enantioselective synthesis.
Green Chemistry Principles Use of renewable resources, waste reduction, energy efficiency.Integration with biocatalytic or chemocatalytic routes to create a fully sustainable process.

Discovery of Uncharted Biosynthetic Pathways

While the catabolism of 2-methyloctanoic acid has been studied, its precise biosynthetic pathways in various organisms remain largely uncharted. Understanding how nature produces this specific enantiomer is crucial for both fundamental biological knowledge and for developing bio-based production methods.

In many organisms, the biosynthesis of branched-chain fatty acids is known to involve the fatty acid synthase (FAS) system. nih.gov This system can utilize branched-chain starter units derived from the degradation of branched-chain amino acids such as leucine, valine, and isoleucine. nih.gov For this compound, it is hypothesized that a specific acyl-CoA precursor is incorporated and elongated by the FAS complex. Future research should aim to identify the specific enzymes and genetic pathways responsible for producing the (2S) isomer.

This could involve:

Genomic and transcriptomic analysis of organisms known to produce 2-methyloctanoic acid to identify candidate genes involved in its biosynthesis.

Metabolomic studies to trace the metabolic fate of potential precursors and intermediates.

In vitro reconstitution of enzymatic pathways to confirm the function of identified genes and enzymes.

The discovery of these pathways could pave the way for the metabolic engineering of microorganisms to produce this compound from simple, renewable feedstocks. A related area of research has shown the successful biocatalytic production of (S)-2-aminooctanoic acid using a transaminase, demonstrating the potential of engineered microbial systems for producing chiral C8 compounds. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the physicochemical properties of this compound relies on detailed spectroscopic characterization. While standard techniques provide basic structural information, advanced methods can offer deeper insights into its conformation, interactions, and behavior in complex environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton (¹H) and carbon (¹³C) signals. For carboxylic acids, the acidic proton typically appears as a broad singlet in the ¹H NMR spectrum between 10-12 ppm. libretexts.org The carbonyl carbon in the ¹³C NMR spectrum is expected to resonate in the range of 160-180 ppm. libretexts.org Future studies could employ chiral solvating agents to differentiate between the enantiomers of 2-methyloctanoic acid and to study intermolecular interactions.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H
-COOH10 - 12Broad singlet, exchangeable with D₂O.
α-CH~2.3Quartet, deshielded by the carbonyl group.
-CH₃ (on α-carbon)~1.2Doublet.
-CH₂- chain1.2 - 1.6Complex multiplets.
Terminal -CH₃~0.9Triplet.
¹³C
-C=O160 - 180Deshielded due to the electronegative oxygens.
α-C~40
-CH₂- chain20 - 35
-CH₃ (on α-carbon)~15-20
Terminal -CH₃~14

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to elucidate its fragmentation pattern, which is valuable for its identification in complex mixtures. The NIST database provides electron ionization mass spectra for the racemic mixture. nist.gov Advanced techniques like ion mobility-mass spectrometry could be employed to study the gas-phase conformation of this compound and its complexes. Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, can aid in its identification. uni.lu

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺159.13796138.7
[M+Na]⁺181.11990144.1
[M-H]⁻157.12340137.2

Elucidation of Broader Biological and Ecological Significance (Non-human focus)

The known presence of 2-methyloctanoic acid and related compounds in the natural world suggests important, yet not fully understood, biological and ecological roles.

Semiochemical Activity: 2-Methyloctanoic acid and similar branched-chain fatty acids have been identified in the scent gland secretions of various mammals, including the wolverine (Gulo gulo). wikipedia.orgnih.govresearchgate.net In these animals, it likely functions as a semiochemical , a chemical that conveys information between organisms. taylorandfrancis.com It is thought to be involved in territorial marking and sexual signaling. Future research could investigate the specific behavioral responses of wolverines and other mustelids to pure this compound to determine its precise role in their chemical communication. This could involve behavioral assays and electrophysiological studies of their olfactory systems.

Plant and Microbial Ecology: The compound has also been reported in plants such as Nicotiana tabacum (tobacco) and Bothriochloa bladhii. nih.gov Its function in these plants is unknown. It could play a role in defense against herbivores or pathogens, or it may be involved in allelopathic interactions with other plants. Investigating the ecological context of its production in these species could reveal novel biological functions. Furthermore, branched-chain fatty acids are common in bacteria, where they influence membrane fluidity. wikipedia.org The role of this compound in microbial communities, particularly in soil and plant-associated environments, is an unexplored area.

Organism/SystemPotential Role of this compoundFuture Research Directions
Wolverine (Gulo gulo) Territorial marking, sexual signaling (as a semiochemical).Behavioral assays with the pure enantiomer to determine its specific message.
Plants (e.g., Nicotiana tabacum) Defense against herbivores/pathogens, allelopathy.Investigating changes in its production in response to ecological stressors.
Microbial Communities Influence on membrane properties, inter-species signaling.Studying its distribution and function in various microbial ecosystems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-methyloctanoic acid, and how do stereochemical outcomes vary with different catalytic systems?

  • Methodological Answer : this compound can be synthesized via enantioselective enzymatic catalysis or asymmetric chemical synthesis. For enzymatic routes, flavin-dependent monooxygenases (e.g., from Pseudomonas spp.) have been used to introduce chirality in related branched-chain fatty acids . Chemical methods may employ chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Key variables include pH, temperature, and solvent polarity. Post-synthesis, enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry .

Q. How should researchers characterize the purity and stereochemical identity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., methyl group resonance at δ ~1.3 ppm for the 2S configuration).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: 158.24 g/mol).
  • Chromatography : Chiral GC or HPLC with columns like Chiralpak AD-H to determine ee ≥98% .
  • Elemental Analysis : Carbon/hydrogen ratios should align with theoretical values (C: 68.31%, H: 11.46%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variability in:

  • Sample Preparation : Differences in purification methods (e.g., column chromatography vs. distillation) can affect impurity profiles.
  • Assay Conditions : Bioactivity assays (e.g., antimicrobial or enzyme inhibition) should standardize parameters like cell density, incubation time, and solvent controls.
  • Statistical Analysis : Use multivariate regression to isolate confounding variables (e.g., batch effects) . Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. How can isotopic labeling (e.g., 11^{11}C) of this compound enhance metabolic pathway studies in vivo?

  • Methodological Answer : 11^{11}C-labeled analogs enable real-time tracking via PET imaging. For example, [1-11^{11}C]-(2S)-methyloctanoic acid can elucidate β-oxidation kinetics in hepatic or neuronal tissues. Synthesis involves carboxylation of a bromo precursor with 11^{11}CO2_2 under palladium catalysis. Validate tracer specificity using knockout models or competitive inhibitors .

Q. What computational approaches predict the enantioselective interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses with enzymes (e.g., acyl-CoA dehydrogenases).
  • MD Simulations : Assess stability of the (2S)-enantiomer in lipid bilayers or protein active sites over 100+ ns trajectories.
  • QM/MM Calculations : Evaluate transition-state energetics for enzymatic reactions involving the compound .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to derive EC50_{50}/IC50_{50}.
  • Error Propagation : Report 95% confidence intervals for fitted parameters.
  • Sensitivity Analysis : Test robustness to outliers via bootstrapping .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Batch Documentation : Record detailed reaction parameters (e.g., stirring speed, inert gas flow rates).
  • Quality Control : Mandate ≥95% purity (HPLC) and ≤2% ee deviation across batches.
  • Open Data : Share NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.